4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Description
4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is a synthetic intermediate featuring a benzaldehyde core substituted with a morpholine-linked propoxy chain. Its molecular formula is C₁₄H₁₈ClNO₃, with a molecular weight of 283.76 g/mol (estimated from structural analogs in ). The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents, while the propoxy spacer provides conformational flexibility. This compound is primarily utilized in pharmaceutical synthesis, notably as a precursor for kinase inhibitors and benzimidazole derivatives .
Properties
IUPAC Name |
4-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15;/h2-5,12H,1,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHLIWZKYQTPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-83-6 | |
| Record name | Benzaldehyde, 4-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[3-(4-Morpholinyl)propoxy]benzoic acid.
Reduction: 4-[3-(4-Morpholinyl)propoxy]benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The morpholine ring and the aldehyde group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, highlighting key differences in substituents, molecular properties, and applications.
Research Findings and Structural Insights
Impact of Heterocyclic Moieties
- Morpholine vs. Piperazine/Piperidine : Morpholine-containing derivatives exhibit higher water solubility due to the oxygen atom in the ring, whereas piperazine/piperidine analogs (e.g., ) show increased lipophilicity, enhancing blood-brain barrier penetration .
- Substituent Position : Para-substituted benzaldehydes (e.g., target compound) demonstrate superior reactivity in condensation reactions compared to meta-substituted analogs (e.g., ), which are sterically hindered .
Functional Group Modifications
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound facilitates nucleophilic additions (e.g., forming Schiff bases), while DBBA’s carboxylic acid () is critical for esterification in antiarrhythmic drug synthesis.
- Side Chain Variations: The hydroxy-isopropylamino group in impurities () reduces metabolic stability compared to morpholine derivatives, leading to shorter half-lives in vivo.
Biological Activity
4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is a chemical compound with significant biological activity owing to its unique structural properties. This compound is characterized by a benzaldehyde functional group linked to a propoxy chain that incorporates a morpholine ring, making it relevant in medicinal chemistry and pharmacology.
- Molecular Formula : C14H19ClN2O3
- Molecular Weight : 285.77 g/mol
- Structure : The compound features a morpholine moiety, which is known for enhancing biological activity through various mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been observed to inhibit enzyme activities by binding to active or allosteric sites, thereby modulating their functions. This interaction can lead to altered biochemical pathways, which may result in therapeutic effects.
Biological Activities and Applications
-
Enzyme Inhibition :
- The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition profiles indicate potential applications in cognitive enhancement and neuroprotection.
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Antimicrobial Activity :
- Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
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Anti-inflammatory Effects :
- Research indicates that derivatives of this compound may possess anti-inflammatory properties, potentially useful in managing inflammatory diseases.
Study 1: Inhibition of Acetylcholinesterase
A recent study evaluated the inhibitory potential of various compounds, including this compound, against AChE. The results showed an IC50 value significantly lower than many standard inhibitors, indicating strong biological activity.
| Compound | IC50 (µM) |
|---|---|
| 4-[3-(4-Morpholinyl)propoxy]benzaldehyde | 0.050 ± 0.001 |
| Donepezil | 0.016 ± 0.12 |
Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of the compound was tested against several bacterial strains. The results indicated that it inhibited the growth of Gram-positive and Gram-negative bacteria effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The structural modifications of this compound have shown varying degrees of biological activity. The presence of electron-donating groups on the aromatic ring enhances its interaction with biological targets, leading to improved potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
